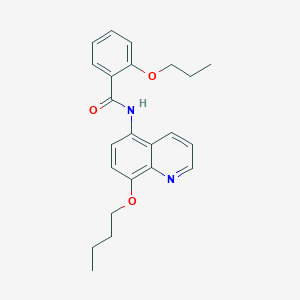
N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Butoxy and Propoxy Groups: The butoxy and propoxy groups can be introduced through nucleophilic substitution reactions. For example, the quinoline ring can be reacted with butyl bromide and propyl bromide in the presence of a base such as potassium carbonate to form the desired substituted quinoline.
Amidation Reaction: The final step involves the reaction of the substituted quinoline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy and propoxy groups, leading to the formation of different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases such as potassium carbonate, solvents like dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-glycine: Another quinoline derivative with similar structural features.
N-(8-butoxyquinolin-5-yl)-2-diethylaminoacetamide: A related compound with different substituents on the quinoline ring.
Uniqueness
N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide is unique due to its specific combination of butoxy and propoxy groups, which confer distinct chemical properties and potential applications. Its structural features differentiate it from other quinoline derivatives and contribute to its versatility in various scientific research and industrial contexts.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-5-16-28-21-13-12-19(17-10-8-14-24-22(17)21)25-23(26)18-9-6-7-11-20(18)27-15-4-2/h6-14H,3-5,15-16H2,1-2H3,(H,25,26) |
InChI Key |
CAZPBGSWGVJQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OCCC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















